cLogP Advantage Over 2-Methyl Analog
The 2-methoxy substituent reduces lipophilicity compared to a 2-methyl group, a key factor for improving solubility and reducing non-specific binding. Using computational predictions as a proxy for direct measurement, the cLogP of the 2-methoxy derivative is calculated to be 1.1, which is 0.6 log units lower than the 2-methyl analog (cLogP = 1.7) [1]. This difference aligns with medicinal chemistry guidelines for enhancing the drug-likeness of CNS-targeted compounds [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.1 (Predicted) |
| Comparator Or Baseline | 2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine: cLogP = 1.7 (Predicted) |
| Quantified Difference | ΔcLogP = -0.6 (Lower lipophilicity for target compound) |
| Conditions | Predicted using standard computational methods (e.g., ChemAxon or similar). |
Why This Matters
This quantifiable difference in lipophilicity provides a rationale for selecting the 2-methoxy compound over the 2-methyl analog when a lower LogP is desired for improved aqueous solubility or reduced metabolic clearance.
- [1] 2-Methoxy-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS: 1196151-74-2). Chemical structure and properties. View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767-775. View Source
